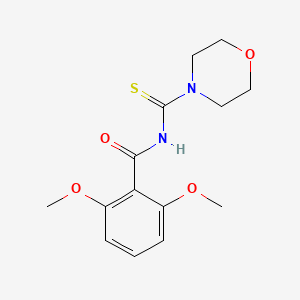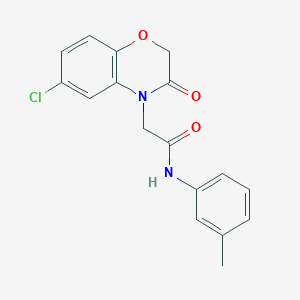![molecular formula C15H10Cl2F3NO B5819943 N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide](/img/structure/B5819943.png)
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide, commonly known as Chlorfenapyr, is a pesticide that belongs to the class of pyrroles. It was first discovered in 1985 and has been used as a broad-spectrum insecticide in agriculture and public health. Chlorfenapyr is known for its unique mode of action, which makes it an effective tool in controlling insect pests that have developed resistance to other pesticides.
作用机制
Chlorfenapyr has a unique mode of action that makes it effective against insect pests that have developed resistance to other pesticides. It is a pro-insecticide that is activated by the insect's metabolism, releasing a toxic metabolite that disrupts the insect's cellular respiration. The toxic metabolite binds to the cytochrome bc1 complex, which is involved in the electron transport chain, leading to the depletion of ATP and ultimately causing the insect's death.
Biochemical and Physiological Effects:
Chlorfenapyr has been shown to have low toxicity to mammals and non-target organisms, making it a safer alternative to other pesticides. However, it can cause adverse effects on the insect's physiology, such as reduced feeding and reproductive capacity, and delayed development. Chlorfenapyr has also been shown to affect the insect's behavior, such as altering their movement and orientation.
实验室实验的优点和局限性
Chlorfenapyr has several advantages for lab experiments, including its broad-spectrum activity, low toxicity to mammals, and unique mode of action. However, its slow-acting nature can make it difficult to assess its efficacy in short-term experiments. In addition, its pro-insecticide nature can make it difficult to predict its activity in different insect species.
未来方向
There are several future directions for research on Chlorfenapyr. One area of research is to develop new formulations that can improve its efficacy and reduce its environmental impact. Another area of research is to study its effects on non-target organisms, such as pollinators and beneficial insects. Additionally, research can be done to investigate its potential for use in integrated pest management programs and to develop strategies to prevent the development of resistance in insect pests.
Conclusion:
Chlorfenapyr is a unique and effective pesticide that has been extensively studied for its insecticidal properties. Its mode of action and low toxicity to mammals make it a safer alternative to other pesticides. However, its slow-acting nature and pro-insecticide nature can make it difficult to assess its efficacy in short-term experiments. Future research can help to improve its efficacy, reduce its environmental impact, and develop strategies to prevent the development of resistance in insect pests.
合成方法
Chlorfenapyr can be synthesized using various methods, including the reaction of 4-chlorobenzyl alcohol with 2,2,2-trifluoroacetic anhydride in the presence of a base, or by reacting 4-chlorobenzyl chloride with sodium trifluoroacetate. The yield of Chlorfenapyr can be improved by optimizing the reaction conditions and using appropriate solvents.
科学研究应用
Chlorfenapyr has been extensively studied for its insecticidal properties and has been used in various research studies. It has been shown to be effective against a wide range of insect pests, including cockroaches, bed bugs, termites, and mosquitoes. Chlorfenapyr has also been used in the control of agricultural pests, such as thrips, mites, and aphids. In addition, Chlorfenapyr has been used in public health programs to control vector-borne diseases, such as malaria and dengue fever.
属性
IUPAC Name |
N-[bis(4-chlorophenyl)methyl]-2,2,2-trifluoroacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10Cl2F3NO/c16-11-5-1-9(2-6-11)13(21-14(22)15(18,19)20)10-3-7-12(17)8-4-10/h1-8,13H,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMUDWMSMOGGQDM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(C2=CC=C(C=C2)Cl)NC(=O)C(F)(F)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10Cl2F3NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.1 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-(2,3-dimethylphenyl)-4-[(5-methyl-3-isoxazolyl)carbonyl]piperazine](/img/structure/B5819868.png)

![N-allyl-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N'-(4-methylphenyl)urea](/img/structure/B5819879.png)



![2-[5-(3,4-dimethoxyphenyl)-1H-pyrazol-3-yl]-1-naphthol](/img/structure/B5819928.png)

![N-[(2-methoxy-5-methylphenyl)sulfonyl]-N-phenylglycine](/img/structure/B5819938.png)


![N-{3-[2-(4-morpholinyl)-2-oxoethoxy]phenyl}cyclohexanecarboxamide](/img/structure/B5819954.png)
![N-[4-(dimethylamino)phenyl]-N'-(3-methoxyphenyl)thiourea](/img/structure/B5819968.png)